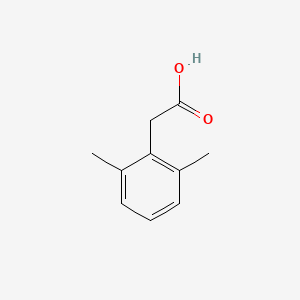

2-(2,6-Dimethylphenyl)acetic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2,6-dimethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-4-3-5-8(2)9(7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEXIIGRXCODNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60600484 | |

| Record name | (2,6-Dimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-50-1 | |

| Record name | (2,6-Dimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,6-dimethylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2,6-Dimethylphenyl)acetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG29AQ873K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodological & Application

Application Notes and Protocols for the Large-Scale Synthesis of 2,6-Dialkylphenylacetic Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of 2,6-Dialkylphenylacetic Acids

2,6-Dialkylphenylacetic acids are a critical class of chemical intermediates, forming the structural backbone of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Their unique steric hindrance around the phenylacetic acid moiety imparts specific and often desirable pharmacological or biological properties to the final products. A prime example is the non-steroidal anti-inflammatory drug (NSAID) diclofenac, a 2-((2,6-dichlorophenyl)amino)phenylacetic acid derivative, which underscores the importance of this structural motif. The efficient and scalable synthesis of these building blocks is, therefore, a subject of considerable interest in the chemical and pharmaceutical industries, driving the need for robust, cost-effective, and safe manufacturing processes.

This comprehensive guide provides an in-depth analysis of the principal methodologies for the large-scale synthesis of 2,6-dialkylphenylacetic acids. It moves beyond a simple recitation of procedural steps to offer a comparative evaluation of the most industrially relevant routes, elucidating the rationale behind process choices and highlighting the practical challenges and safety considerations inherent in scaling up these chemical transformations.

Comparative Overview of Primary Synthetic Routes

The industrial production of 2,6-dialkylphenylacetic acids is dominated by three primary synthetic strategies, each with its own set of advantages and disadvantages in terms of cost, safety, scalability, and environmental impact. The choice of a particular route is often dictated by the specific substitution pattern of the target molecule, the availability and cost of starting materials, and the manufacturing capabilities of the production facility.

| Synthetic Route | Key Starting Materials | Primary Advantages | Key Challenges on a Large Scale |

| Grignard Route | 2,6-Dialkylhalobenzene | Versatile, well-established, avoids expensive catalysts. | Highly exothermic and moisture-sensitive Grignard formation, potential for runaway reactions. |

| Palladium-Catalyzed Carbonylation | 2,6-Dialkylbenzyl Halide | High atom economy, can be highly selective. | Use of toxic and flammable carbon monoxide gas, cost and removal of palladium catalyst. |

| Willgerodt-Kindler Reaction | 2,6-Dialkylacetophenone | Utilizes readily available starting materials. | Harsh reaction conditions (high temperatures), often requires significant purification. |

Methodology 1: The Grignard Route - A Multi-Step Workhorse

This synthetic pathway is a cornerstone of industrial organic chemistry and represents a robust method for the preparation of 2,6-dialkylphenylacetic acids. The overall strategy involves the formation of a sterically hindered Grignard reagent, which is then used to introduce a one-carbon unit that is subsequently converted to the carboxylic acid. A common industrial manifestation of this approach is a multi-step process that proceeds via a benzaldehyde intermediate.[1]

Scientific Rationale and Mechanistic Insights

The Grignard route is favored for its versatility and avoidance of expensive transition metal catalysts.[1] The core of this method lies in the nucleophilic character of the Grignard reagent, which readily attacks electrophilic carbon centers. The steric hindrance of the two alkyl groups in the 2 and 6 positions of the starting halobenzene makes the formation of the Grignard reagent a critical and sometimes challenging step. Once formed, the Grignard reagent's reaction with a formamide, such as N,N-dimethylformamide (DMF), provides the corresponding 2,6-dialkylbenzaldehyde. This is followed by a series of standard organic transformations to elongate the carbon chain and oxidize it to the desired carboxylic acid.

Caption: Overview of the multi-step Grignard route for the synthesis of 2,6-dialkylphenylacetic acids.

Detailed Industrial-Scale Protocol: Synthesis of 2,6-Dimethylphenylacetic Acid

This protocol is adapted from established industrial practices and patent literature.[1]

Step 1: Preparation of 2,6-Dimethylphenylmagnesium Bromide

-

Reactor Setup: A multi-port, glass-lined or stainless steel reactor equipped with a powerful mechanical stirrer, a reflux condenser, a nitrogen inlet, and a temperature probe is rendered scrupulously dry and inert with a nitrogen purge.

-

Reagents:

-

Magnesium turnings (1.2 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

1,2-Dibromoethane (catalytic amount for activation)

-

2-Bromo-m-xylene (1.0 equivalent)

-

-

Procedure:

-

Charge the reactor with magnesium turnings and anhydrous THF.

-

Add a small amount of 1,2-dibromoethane to initiate the reaction, evidenced by gentle reflux.

-

Slowly add a solution of 2-bromo-m-xylene in anhydrous THF to the activated magnesium suspension at a rate that maintains a gentle reflux. The reaction is highly exothermic and requires careful temperature control.

-

After the addition is complete, maintain the reflux for an additional 1-2 hours to ensure complete consumption of the starting halide.

-

Step 2: Synthesis of 2,6-Dimethylbenzaldehyde

-

Reagents:

-

N,N-Dimethylformamide (DMF, 1.1 equivalents)

-

Anhydrous THF

-

-

Procedure:

-

Cool the Grignard reagent solution to 0-5 °C.

-

Slowly add a solution of DMF in anhydrous THF, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by slowly adding it to a cold aqueous solution of a weak acid (e.g., ammonium chloride or dilute sulfuric acid).

-

Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., toluene or methyl tert-butyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,6-dimethylbenzaldehyde.

-

Subsequent Steps: Conversion to 2,6-Dimethylphenylacetic Acid

The crude 2,6-dimethylbenzaldehyde is then converted to the final product through a series of established industrial processes:

-

Reduction: The aldehyde is reduced to 2,6-dimethylbenzyl alcohol, typically via catalytic hydrogenation (e.g., H₂ over a palladium or nickel catalyst) or with a reducing agent like sodium borohydride.[1]

-

Halogenation: The benzyl alcohol is converted to the more reactive 2,6-dimethylbenzyl chloride or bromide using reagents such as thionyl chloride or hydrobromic acid.[1]

-

Cyanation: The benzyl halide is then reacted with sodium or potassium cyanide to form 2,6-dimethylphenylacetonitrile. This step is often carried out under phase-transfer catalysis conditions to enhance the reaction rate and yield.

-

Hydrolysis: The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions, followed by acidification to precipitate the product. For instance, heating the nitrile with a strong base like potassium hydroxide in a high-boiling solvent such as triethylene glycol, followed by acidification with hydrochloric acid, yields the desired 2,6-dimethylphenylacetic acid.[1]

Safety and Trustworthiness in the Grignard Route

The large-scale synthesis of Grignard reagents is a hazardous operation that demands stringent safety protocols. The primary risks are the highly exothermic nature of the reaction, which can lead to a runaway reaction, and the pyrophoric nature of the Grignard reagent itself.

-

Self-Validating System: Continuous monitoring of the reaction temperature is critical. A sudden drop in temperature during the addition of the alkyl halide can indicate that the reaction has stalled, leading to a dangerous accumulation of unreacted starting material. If the reaction then initiates uncontrollably, a violent exotherm can occur. Therefore, the process control system must be designed to halt the addition of the alkyl halide if the temperature deviates from the setpoint.

-

Emergency Preparedness: The reactor should be equipped with an emergency quenching system and a pressure relief valve. A readily available supply of an appropriate fire-extinguishing agent for metal fires (e.g., Class D extinguisher) is mandatory.

Methodology 2: Palladium-Catalyzed Carbonylation

This method offers a more direct route to aryl-acetic acid derivatives by introducing a carbonyl group into the benzylic position of a 2,6-dialkylbenzyl halide. This approach is attractive due to its high atom economy.

Scientific Rationale and Mechanistic Insights

The palladium-catalyzed carbonylation of benzyl halides involves the oxidative addition of the benzyl halide to a low-valent palladium species, followed by the insertion of carbon monoxide into the palladium-carbon bond to form an acyl-palladium complex. Subsequent reaction with a nucleophile, such as water or an alcohol, regenerates the palladium catalyst and yields the carboxylic acid or its ester.

Caption: Simplified catalytic cycle for the palladium-catalyzed carbonylation of a benzyl halide.

Industrial-Scale Protocol Considerations

While specific industrial protocols are often proprietary, the following outlines the key parameters for a large-scale palladium-catalyzed carbonylation of a 2,6-dialkylbenzyl halide:

-

Reactor: A high-pressure reactor (autoclave) capable of handling carbon monoxide gas is required.

-

Reagents:

-

2,6-Dialkylbenzyl chloride or bromide

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

-

Phosphine ligand (e.g., PPh₃, Xantphos)

-

Base (e.g., a tertiary amine like triethylamine)

-

Solvent (e.g., DMF, toluene)

-

Carbon monoxide

-

Water or an alcohol

-

-

General Procedure:

-

The reactor is charged with the 2,6-dialkylbenzyl halide, palladium catalyst, ligand, base, and solvent under an inert atmosphere.

-

The reactor is sealed and pressurized with carbon monoxide to the desired pressure (typically 10-50 atm).

-

The mixture is heated to the reaction temperature (e.g., 80-120 °C) and stirred until the reaction is complete.

-

After cooling and venting the CO, the reaction mixture is worked up. This typically involves filtering off the catalyst, followed by extraction and purification of the product.

-

Challenges and Innovations

The primary drawbacks of this method are the use of highly toxic and flammable carbon monoxide gas and the cost of the palladium catalyst.[1] To address these issues, research has focused on:

-

CO Surrogates: The use of carbon monoxide surrogates, such as formates or oxalyl chloride, that can release CO in situ, can mitigate the hazards of handling gaseous CO.

-

Catalyst Recovery and Reuse: Developing methods for efficient recovery and recycling of the palladium catalyst is crucial for the economic viability of this process on an industrial scale.

Methodology 3: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides an alternative pathway to 2,6-dialkylphenylacetic acids, starting from the corresponding 2,6-dialkylacetophenones.

Scientific Rationale and Mechanistic Insights

The Willgerodt-Kindler reaction is a complex transformation that involves the reaction of an aryl alkyl ketone with elemental sulfur and a secondary amine (typically morpholine) to form a thioamide. This thioamide can then be hydrolyzed to the corresponding carboxylic acid. The reaction proceeds through a series of proposed intermediates, including enamines and thioenamines, with the overall result being the migration of the carbonyl group to the terminal carbon of the alkyl chain and its conversion to a thioamide.

Caption: Simplified schematic of the Willgerodt-Kindler reaction.

Industrial-Scale Protocol Considerations

-

Starting Material: The 2,6-dialkylacetophenone can be prepared via Friedel-Crafts acylation of the corresponding 1,3-dialkylbenzene.

-

Reaction Conditions: The Willgerodt-Kindler reaction is typically carried out at high temperatures (120-160 °C) in the presence of sulfur and morpholine.

-

Work-up and Purification: The resulting thioamide is hydrolyzed under acidic or basic conditions to the carboxylic acid. The crude product often requires extensive purification to remove sulfur-containing byproducts.

Advantages and Disadvantages

The main advantage of this route is the use of readily available and relatively inexpensive starting materials. However, the harsh reaction conditions, the often-moderate yields, and the need for significant purification can be drawbacks for large-scale production.

Safety and Environmental Considerations in Large-Scale Synthesis

The large-scale production of 2,6-dialkylphenylacetic acids necessitates a strong emphasis on safety and environmental responsibility.

-

Hazardous Reagents: Many of the reagents used in these syntheses are hazardous. Grignard reagents are pyrophoric and react violently with water. Carbon monoxide is highly toxic and flammable. Cyanides are extremely poisonous. Thionyl chloride is corrosive. Therefore, robust engineering controls, such as closed-system reactors and scrubbers, are essential.

-

Waste Management: The synthesis of fine chemicals often generates a significant amount of waste, including spent solvents, catalyst residues, and byproducts. A comprehensive waste management plan should be in place, focusing on waste minimization, solvent recycling, and proper disposal of hazardous materials.

-

Regulatory Compliance: Pharmaceutical and chemical manufacturing is a highly regulated industry. All processes must comply with local and international regulations regarding worker safety, environmental emissions, and product quality (e.g., Good Manufacturing Practices - GMP).[2]

Conclusion

The large-scale synthesis of 2,6-dialkylphenylacetic acids is a mature field with several viable industrial routes. The Grignard route, despite its inherent hazards, remains a versatile and widely used method due to its well-established protocols and avoidance of expensive catalysts. Palladium-catalyzed carbonylation offers a more atom-economical approach, but its industrial application is often limited by the cost and toxicity associated with the catalyst and carbon monoxide. The Willgerodt-Kindler reaction provides an alternative from readily available starting materials but can be hampered by harsh conditions and purification challenges.

The selection of the optimal synthetic route for a specific 2,6-dialkylphenylacetic acid will always involve a careful balancing of economic, safety, and environmental factors. As the demand for these important intermediates continues to grow, so too will the drive for more efficient, safer, and greener synthetic methodologies.

References

- Process for preparing 2,6-dialkylphenylacetic acids. US20210403406A1.

-

Recent advances in the Willgerodt–Kindler reaction. ResearchGate. [Link]

-

Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Willgerodt‐Kindler Reac1on. MSU chemistry. [Link]

-

Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Organic Letters - ACS Publications. [Link]

- Method for producing 2,5-dimethylphenyl acetic acid. US7629476B2.

- Method for synthesizing 2,6-dimethyl phenoxyacetic acid. CN101967092A.

- The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purific

- Process for the purification of 2, 6-dimethylphenol. US3337642A.

- Preparation method of 2,5-dimethylphenylacetic acid. CN104628551A.

-

Sustainable Pharma Synthesis: Eco-Friendly Manufacturing. Reachem. [Link]

-

Environmental, Health, and Safety Guidelines for Pharmaceuticals and Biotechnology Manufacturing. International Finance Corporation. [Link]

-

EU Green Regulations Impact Pharmaceutical Chemical Industry. World Pharma Today. [Link]

Sources

The Synthetic Versatility of 2-(2,6-Dimethylphenyl)acetic Acid: A Gateway to Bioactive Molecules

Introduction

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-(2,6-Dimethylphenyl)acetic acid, a structurally unique arylacetic acid derivative, has emerged as a valuable building block, particularly in the fields of agrochemistry and medicinal chemistry. The presence of the sterically hindered 2,6-dimethylphenyl moiety imparts distinct physicochemical properties to its derivatives, influencing their conformational behavior and interaction with biological targets. This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective utilization in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| Appearance | Solid | [2] |

| CAS Number | 938-50-1 | [1] |

Core Application: Intermediate in Agrochemical Synthesis

2,6-Dialkylphenylacetic acids, including the 2,6-dimethyl derivative, are pivotal intermediates in the synthesis of bioactive compounds for crop protection.[3] They are particularly crucial for the preparation of insecticidal, acaricidal, and herbicidal cyclic keto-enols.[3] The primary role of this compound in this context is as a precursor to its more reactive acid chloride derivative, 2-(2,6-dimethylphenyl)acetyl chloride.

Activation to the Acid Chloride: A Necessary First Step

The conversion of the carboxylic acid to the corresponding acyl chloride is a fundamental activation step that facilitates subsequent nucleophilic acyl substitution reactions. This transformation is typically achieved by treatment with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Caption: Activation of this compound.

Protocol 1: Synthesis of 2-(2,6-Dimethylphenyl)acetyl Chloride

Objective: To convert this compound to its corresponding acid chloride for use in subsequent acylation reactions.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or toluene

-

Round-bottom flask with reflux condenser and gas outlet

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM or toluene.

-

With gentle stirring, add thionyl chloride (1.2-1.5 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

After the initial effervescence subsides, heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the toxic SO₂ and HCl gases.

-

The resulting crude 2-(2,6-dimethylphenyl)acetyl chloride is often used directly in the next step without further purification.

Causality: The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid. The reflux condition provides the necessary activation energy for the reaction. Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive acid chloride back to the carboxylic acid.

Application in the Synthesis of Bioactive Heterocycles

The activated acid chloride or the carboxylic acid itself can be utilized as a precursor for the synthesis of a diverse range of heterocyclic compounds with potential biological activities. The methodologies are often adaptable from procedures developed for structurally similar arylacetic acids.

Synthesis of Amides and Their Derivatives

Amides derived from this compound are valuable intermediates and can exhibit biological activity themselves. The synthesis is a straightforward nucleophilic acyl substitution.

Protocol 2: General Procedure for Amide Synthesis

Objective: To synthesize an amide derivative from 2-(2,6-dimethylphenyl)acetyl chloride and a primary or secondary amine.

Materials:

-

Crude 2-(2,6-dimethylphenyl)acetyl chloride

-

Primary or secondary amine (1.0 eq)

-

Tertiary amine base (e.g., triethylamine, 1.1 eq)

-

Anhydrous polar aprotic solvent (e.g., DCM, THF)

-

Standard work-up and purification reagents (e.g., water, brine, drying agent, silica gel for chromatography)

Procedure:

-

Dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of crude 2-(2,6-dimethylphenyl)acetyl chloride (1.0 eq) in anhydrous DCM to the amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Trustworthiness: This protocol is a standard and reliable method for amide bond formation. The use of a tertiary amine base is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the reacting amine, rendering it non-nucleophilic.

Gateway to Five-Membered Heterocycles: Oxadiazoles

1,3,4-Oxadiazoles are a class of five-membered aromatic heterocycles that are frequently found in medicinally active compounds. A common synthetic route to these structures involves the cyclization of an acylhydrazide intermediate.

Caption: Synthetic workflow for 1,3,4-oxadiazole derivatives.

Protocol 3: Synthesis of 5-((2,6-Dimethylphenyl)methyl)-1,3,4-oxadiazole-2-thiol

This protocol is adapted from a similar synthesis of benzofuran-containing oxadiazoles and is expected to be readily applicable.

Objective: To synthesize a key 1,3,4-oxadiazole intermediate from this compound.

Part A: Synthesis of Ethyl 2-(2,6-Dimethylphenyl)acetate

-

Dissolve this compound (1.0 eq) in absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture at reflux for 4-6 hours.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to afford the crude ester, which can be purified by distillation or used directly.

Part B: Synthesis of 2-(2,6-Dimethylphenyl)acetohydrazide

-

Dissolve the crude ethyl 2-(2,6-dimethylphenyl)acetate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (5.0 eq) and reflux the mixture for 12-24 hours.

-

Cool the reaction mixture to room temperature. The product often crystallizes out of solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure acetohydrazide.

Part C: Synthesis of 5-((2,6-Dimethylphenyl)methyl)-1,3,4-oxadiazole-2-thiol

-

In a round-bottom flask, dissolve 2-(2,6-dimethylphenyl)acetohydrazide (1.0 eq) in absolute ethanol.

-

Add potassium hydroxide (2.0 eq) dissolved in a small amount of water, followed by carbon disulfide (3.0 eq).

-

Heat the reaction mixture at reflux for 6-8 hours.

-

After cooling, dilute the mixture with water and acidify with dilute hydrochloric acid to pH 1-2.

-

Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the pure 1,3,4-oxadiazole-2-thiol.

Expertise & Experience: The stepwise approach ensures high purity of the intermediates, which is crucial for the success of the subsequent cyclization reaction. The choice of potassium hydroxide and carbon disulfide is a classic and effective method for the construction of the 1,3,4-oxadiazole-2-thiol ring system from an acylhydrazide. The thiol functionality of the final product serves as a handle for further synthetic diversification through S-alkylation or S-arylation reactions, allowing for the creation of a library of compounds for biological screening.

Conclusion

This compound is a versatile and valuable starting material in organic synthesis. Its primary application as a precursor to agrochemical intermediates highlights its industrial relevance. Furthermore, its utility in the synthesis of diverse heterocyclic systems, such as amides and 1,3,4-oxadiazoles, opens avenues for the discovery of novel bioactive molecules in medicinal chemistry. The protocols detailed in this guide are robust and adaptable, providing a solid foundation for researchers to explore the full synthetic potential of this important building block. The unique steric and electronic properties conferred by the 2,6-dimethylphenyl moiety will undoubtedly continue to inspire the development of new synthetic methodologies and the discovery of molecules with significant biological impact.

References

- US Patent US20210403406A1, "Process for preparing 2,6-dialkylphenylacetic acids", published December 30, 2021.

- US Patent US7629476B2, "Method for producing 2,5-dimethylphenyl acetic acid", published December 8, 2009.

-

PubChem Compound Summary for CID 19840115, this compound. National Center for Biotechnology Information. [Link]

-

Hosseinihashemi, S. K., et al. (2020). Synthetic fungicides. BioResources, 15(1), 1085-1097. [Link]

-

Khalifa, M. M., & Abdelbaky, N. A. (2008). Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities. Archives of Pharmacal Research, 31(4), 419–423. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 2,6-Dialkylphenylacetic Acid Preparation

Welcome to the Technical Support Center for the synthesis of 2,6-dialkylphenylacetic acids. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of sterically hindered molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of this synthesis and optimize your reaction conditions for improved yields and purity.

I. Overview of the Primary Synthetic Route

The most common and reliable synthetic pathway to 2,6-dialkylphenylacetic acids is a multi-step process that begins with a 2,6-dialkylbromobenzene. This route is often preferred over palladium-catalyzed methods, which can be expensive and sensitive to impurities.[1] The key stages of this synthesis are outlined below:

Caption: Primary synthetic pathway to 2,6-dialkylphenylacetic acids.

II. Troubleshooting Guide: A Step-by-Step Approach

This section addresses specific issues that may arise at each stage of the synthesis.

Step 1: Grignard Reagent Formation

The formation of the Grignard reagent from sterically hindered 2,6-dialkylbromobenzenes can be a critical and often challenging step.

Q1: My Grignard reaction is sluggish or fails to initiate. What are the common causes and how can I fix this?

A1: Difficulty in initiating the Grignard reaction is a frequent problem, especially with sterically hindered aryl halides. Here’s a systematic approach to troubleshooting:

-

Magnesium Activation: The magnesium turnings must be fresh and highly active. The passivating layer of magnesium oxide on the surface can prevent the reaction from starting.

-

Mechanical Activation: Gently crush the magnesium turnings in a mortar and pestle under an inert atmosphere just before use.

-

Chemical Activation: A small crystal of iodine is the classic initiator. The iodine reacts with the magnesium surface, exposing fresh metal. Other activators include 1,2-dibromoethane or pre-formed Grignard reagent.

-

-

Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[2] Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

-

Solvent Choice: Tetrahydrofuran (THF) is the most common solvent for Grignard reagent formation. If initiation is still difficult, consider using a higher boiling point ether solvent like 2-methyltetrahydrofuran or cyclopentyl methyl ether.[1]

-

Temperature: Gentle heating with a heat gun can sometimes initiate the reaction. Be cautious, as the reaction is exothermic and can become vigorous once it starts. Have an ice bath ready to control the reaction rate.

Q2: I'm observing low yields of my Grignard reagent and the formation of byproducts. What's happening?

A2: With sterically hindered substrates, side reactions can compete with Grignard formation.

-

Wurtz Coupling: The primary byproduct is often the homocoupled biaryl, formed by the reaction of the Grignard reagent with the starting aryl bromide. To minimize this, use a slight excess of magnesium (1.1-1.2 equivalents) and add the aryl bromide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

-

Reduction: If there are any acidic protons in your starting material or solvent, the Grignard reagent can be quenched. Ensure your starting material is pure and your solvent is scrupulously dry.

| Parameter | Recommendation | Rationale |

| Magnesium | Use fresh, activated turnings (1.1-1.2 eq.) | Ensures a clean, reactive surface for initiation. |

| Solvent | Anhydrous THF or other ethers | Prevents quenching of the Grignard reagent. |

| Initiation | Iodine crystal or 1,2-dibromoethane | Activates the magnesium surface. |

| Addition | Slow, dropwise addition of the aryl halide | Minimizes Wurtz coupling byproducts. |

| Atmosphere | Strict inert atmosphere (Ar or N₂) | Excludes moisture and oxygen. |

Table 1: Optimized Conditions for Grignard Reagent Formation.

Step 5: Cyanation of the Benzyl Halide

The introduction of the nitrile group via a nucleophilic substitution reaction on the sterically hindered 2,6-dialkylbenzyl halide can be slow.

Q1: My cyanation reaction is slow and gives low yields. How can I improve it?

A1: The steric hindrance around the benzylic carbon makes the SN2 reaction with cyanide challenging.

-

Choice of Cyanide Salt: Sodium cyanide or potassium cyanide are commonly used.[1] Ensure the salt is finely powdered and dry to maximize its reactivity. The use of less toxic cyanide sources like zinc cyanide is also an option.

-

Solvent: A polar aprotic solvent like DMSO or DMF can accelerate SN2 reactions by solvating the cation of the cyanide salt, leaving a "naked" and more nucleophilic cyanide anion.

-

Phase-Transfer Catalysis: Using a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly improve the reaction rate by transporting the cyanide anion into the organic phase.

-

Temperature: Increasing the reaction temperature will increase the rate of reaction. However, be mindful of potential elimination side reactions, especially if your benzyl halide has β-hydrogens.

Q2: I'm seeing elimination byproducts in my cyanation reaction. How can I suppress them?

A2: Elimination becomes more competitive with substitution at higher temperatures and with more hindered substrates.

-

Reaction Temperature: Use the lowest temperature that allows for a reasonable reaction rate.

-

Leaving Group: A benzyl bromide is generally more reactive towards substitution than a benzyl chloride. If you are starting with the chloride, consider converting it to the bromide or iodide to facilitate the SN2 reaction.

Caption: Troubleshooting workflow for the cyanation step.

Step 6: Hydrolysis of the Phenylacetonitrile

The final step, the hydrolysis of the sterically hindered 2,6-dialkylphenylacetonitrile to the corresponding carboxylic acid, can be challenging due to the steric hindrance around the nitrile group.

Q1: My nitrile hydrolysis is incomplete, and I'm isolating the intermediate amide. How can I drive the reaction to completion?

A1: The hydrolysis of nitriles proceeds in two stages: first to an amide, and then to the carboxylic acid (or its salt).[3] With sterically hindered nitriles, the second step is often the bottleneck.

-

Reaction Conditions: Both acidic and basic conditions can be used for nitrile hydrolysis.[4] For sterically hindered nitriles, forcing conditions are often necessary.

-

Acidic Hydrolysis: Refluxing with a strong acid like concentrated hydrochloric acid or a mixture of sulfuric acid and water is a common method. The advantage is that the product is the free carboxylic acid.

-

Basic Hydrolysis: Refluxing with a strong base like sodium hydroxide or potassium hydroxide is also effective.[4] This initially forms the carboxylate salt, which needs to be acidified in a separate workup step to yield the carboxylic acid.[4]

-

-

Prolonged Reaction Times and Higher Temperatures: Due to the steric hindrance, extended reaction times (24-48 hours or longer) and higher temperatures may be required to push the reaction to completion.

-

Use of Co-solvents: A co-solvent like ethanol or ethylene glycol can help to increase the solubility of the organic substrate in the aqueous reaction medium, which can improve the reaction rate.

Q2: I'm concerned about decomposition of my product under harsh hydrolysis conditions. Are there milder alternatives?

A2: While harsh conditions are often necessary, there are some strategies to mitigate product degradation.

-

Careful Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to harsh conditions once the starting material is consumed.

-

Stepwise Hydrolysis: If isolating the amide is a persistent issue, you can consider a two-step process where you first hydrolyze the nitrile to the amide under milder conditions, isolate the amide, and then subject the purified amide to a second, more forceful hydrolysis step.

| Condition | Acidic Hydrolysis | Basic Hydrolysis |

| Reagents | Concentrated HCl or H₂SO₄/H₂O | Concentrated NaOH or KOH |

| Product | Carboxylic Acid | Carboxylate Salt (requires acidification) |

| Advantages | Direct formation of the acid. | Can be more effective for some substrates. |

| Disadvantages | Can be corrosive and require careful handling. | Requires an additional acidification step. |

Table 2: Comparison of Acidic and Basic Hydrolysis Conditions.

III. Frequently Asked Questions (FAQs)

Q1: Are there any viable alternative synthetic routes to 2,6-dialkylphenylacetic acids?

A1: Yes, several other methods exist, although they may have their own limitations.

-

Willgerodt-Kindler Reaction: This reaction converts an aryl alkyl ketone to the corresponding thioamide, which can then be hydrolyzed to the carboxylic acid.[5][6] The reaction typically involves heating the ketone with sulfur and an amine like morpholine.[7] While it can be effective, the reaction often requires high temperatures, and the mechanism can be complex, sometimes leading to side products.[6]

-

Palladium-Catalyzed Carbonylation: This method involves the direct carbonylation of a 2,6-dialkylbenzyl halide using carbon monoxide in the presence of a palladium catalyst.[8] While potentially more direct, this approach can be expensive due to the cost of the catalyst and requires specialized high-pressure equipment.

Q2: What is the best way to purify the final 2,6-dialkylphenylacetic acid product?

A2: Recrystallization is the most common and effective method for purifying the final product.

-

Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

-

Single Solvent Systems: Common solvents to screen include ethanol, acetone, ethyl acetate, and toluene.[9]

-

Two-Solvent Systems: If a single solvent is not effective, a two-solvent system can be used. The compound is dissolved in a "good" solvent at an elevated temperature, and then a "poor" solvent (in which the compound is insoluble) is added dropwise until the solution becomes cloudy. The solution is then cooled slowly to induce crystallization. Common pairs include dichloromethane/pentane or ethyl acetate/hexanes.[10]

-

Q3: Can I use a Grignard reaction with carbon dioxide to directly form the carboxylic acid?

A3: While the reaction of a Grignard reagent with carbon dioxide is a standard method for preparing carboxylic acids, it is not directly applicable for the synthesis of 2,6-dialkylphenylacetic acids from the corresponding aryl Grignard reagent.[11] This is because the reaction would introduce the carboxylic acid group directly onto the aromatic ring, resulting in a benzoic acid derivative, not a phenylacetic acid.

IV. References

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

Google Patents. (1981). Process for preparation of o-(2,6-dichloroanilino)phenylacetic acid and novel intermediate for use in preparation of the same. Retrieved from

-

Google Patents. (2021). Process for preparing 2,6-dialkylphenylacetic acids. Retrieved from

-

Zhang, X., et al. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Journal of the American Chemical Society, 138(36), 11659–11662.

-

ResearchGate. (n.d.). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]

-

Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). RECENT ADVANCES IN CYANATION REACTIONS†. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyanation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent advances in the Willgerodt–Kindler reaction. Retrieved from [Link]

-

Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]

-

Grignard Reaction. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Preparation method of substituted phenylacetic acid derivative. Retrieved from

-

Google Patents. (2009). Cyanation of aromatic halides. Retrieved from

-

ACS Publications. (n.d.). The Grignard Reagents | Organometallics. Retrieved from [Link]

-

Semantic Scholar. (n.d.). some aspects of the willgerodt–kindler reaction and. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]

-

MDPI. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

-

ChemRxiv. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]

-

MSU chemistry. (2009, January 30). Willgerodt‐Kindler Reac1on. Retrieved from [Link]

-

Google Patents. (1974). Process for the preparation of grignard reagents and their utilization in organic syntheses. Retrieved from

-

Ventura College Organic Chemistry Lab. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

-

YouTube. (2020, September 8). Grignard multi-step synthesis example. Retrieved from [Link]

-

Cengage. (n.d.). 20. Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. Retrieved from [Link]

Sources

- 1. US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. reddit.com [reddit.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

avoiding byproduct formation in the synthesis of 2-(2,6-Dimethylphenyl)acetic acid

Welcome to our dedicated technical support center for the synthesis of 2-(2,6-dimethylphenyl)acetic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis and minimize byproduct formation. Our guidance is grounded in established chemical principles and validated through practical application.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable solutions to overcome common hurdles in the synthesis of this compound.

Question 1: My synthesis via nitrile hydrolysis is sluggish and incomplete, leaving significant amounts of the intermediate amide. How can I drive the reaction to completion?

Answer:

Incomplete hydrolysis of 2-(2,6-dimethylphenyl)acetonitrile is a frequent challenge, often resulting in the isolation of the corresponding amide as a major byproduct. The stability of the amide intermediate is influenced by steric hindrance from the two methyl groups on the phenyl ring, which can impede the approach of hydroxide ions.

Causality and Strategic Intervention:

The hydrolysis of a nitrile to a carboxylic acid proceeds in two steps: first, the nitrile is converted to an amide, which is then hydrolyzed to the carboxylic acid. The second step is often the rate-limiting one. To overcome this, reaction conditions must be optimized to favor the complete hydrolysis of the amide.

Recommended Protocol for Complete Hydrolysis:

Based on methodologies that have proven effective in similar syntheses, employing a higher boiling point solvent and a specific base can significantly improve the yield of the desired carboxylic acid.[1]

| Parameter | Recommendation | Rationale |

| Solvent | n-Pentanol or n-Butanol | These alcohols have higher boiling points than more common solvents like ethanol, allowing the reaction to be conducted at a higher temperature, which accelerates the hydrolysis of the sterically hindered amide. |

| Base | Sodium Hydroxide (NaOH) | While other bases can be used, NaOH in combination with a C4 or C5 alcohol has been shown to effectively drive the hydrolysis to completion under normal pressure.[1] |

| Temperature | > 100 °C (Reflux) | Elevated temperatures are crucial for overcoming the activation energy of the amide hydrolysis step. |

| Reaction Time | Monitor by TLC or HPLC | The reaction should be monitored until the disappearance of the amide intermediate is confirmed. |

Step-by-Step Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the 2-(2,6-dimethylphenyl)acetonitrile in n-pentanol.

-

Add an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and maintain this temperature, monitoring the reaction progress periodically.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with a suitable acid, such as hydrochloric acid, to precipitate the this compound.[2][3]

-

Isolate the product by filtration, wash with water, and dry.

Question 2: I am preparing 2,6-dimethylbenzyl chloride as a precursor. What are the critical parameters to avoid the formation of hazardous byproducts?

Answer:

The synthesis of 2,6-dimethylbenzyl chloride is a critical step where the formation of highly carcinogenic byproducts, such as bis(chloromethyl) ether, can occur if not properly controlled.[2] This is a significant safety concern that must be addressed through careful selection of reagents and purification of intermediates.

Mechanism of Byproduct Formation:

The formation of bis(chloromethyl) ether is often associated with the presence of residual formaldehyde or paraformaldehyde in the 2,6-dimethylbenzyl alcohol intermediate, which can react with the chlorinating agent (e.g., thionyl chloride or hydrochloric acid).

Preventative Measures:

-

Purity of 2,6-Dimethylbenzyl Alcohol: It is imperative to ensure the complete removal of any unreacted formaldehyde or paraformaldehyde from the benzyl alcohol intermediate before proceeding to the chlorination step.[2] This can be achieved through rigorous purification methods such as distillation or recrystallization.

-

Choice of Chlorinating Agent: The use of thionyl chloride for the conversion of the alcohol to the chloride is a common and effective method.[2][4]

Experimental Workflow for Safer Synthesis:

Sources

- 1. CA2345068C - Process for the preparation of .alpha.,.alpha.-dimethylphenylacetic acid from .alpha.,.alpha.-dimethylbenzyl cyanide under normal pressure - Google Patents [patents.google.com]

- 2. US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids - Google Patents [patents.google.com]

- 3. WO2019197232A1 - Process for producing 2,6-dialkylphenyl acetic acids - Google Patents [patents.google.com]

- 4. 2,6-Dimethylbenzyl chloride synthesis - chemicalbook [chemicalbook.com]

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for the Assay of 2-(2,6-Dimethylphenyl)acetic acid

This guide provides an in-depth technical comparison and a detailed validation protocol for a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-(2,6-Dimethylphenyl)acetic acid. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for the assay of this compound. We will explore the rationale behind the chosen HPLC method, present a comprehensive validation protocol grounded in scientific principles and regulatory expectations, and compare its performance with alternative analytical technologies.

Introduction to this compound and the Imperative for Accurate Quantification

This compound, a substituted aromatic carboxylic acid, serves as a crucial intermediate in the synthesis of various organic molecules.[1][2][3][4] Its purity and concentration are critical parameters that can significantly impact the yield and quality of downstream products. Therefore, a precise and accurate analytical method for its quantification is paramount for process control and quality assurance in research and manufacturing environments.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for the separation, identification, and quantification of components in a mixture.[5] Its application for the analysis of organic acids is well-established, offering high resolution, sensitivity, and reproducibility.[6] This guide focuses on a reversed-phase HPLC (RP-HPLC) method, which is particularly suitable for the analysis of moderately polar compounds like this compound.

The Proposed HPLC Method: A Foundation of Selectivity and Efficiency

Based on the analysis of structurally similar aromatic acetic acids and general principles of RP-HPLC, the following method is proposed for the assay of this compound.[7][8]

| Parameter | Condition | Rationale |

| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | The nonpolar C18 stationary phase provides excellent retention for the aromatic ring and the overall moderately nonpolar nature of the analyte. The specified dimensions and particle size offer a good balance between resolution and analysis time. |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid | Acetonitrile is a common organic modifier in RP-HPLC, providing good elution strength for the analyte. The addition of phosphoric acid to the aqueous portion of the mobile phase is crucial to suppress the ionization of the carboxylic acid group of the analyte, ensuring a consistent retention time and symmetrical peak shape. |

| Flow Rate | 1.0 mL/min | This flow rate is typical for a 4.6 mm internal diameter column and provides a reasonable analysis time without generating excessive backpressure. |

| Detection | UV at 210 nm | Carboxylic acids exhibit UV absorbance in the lower wavelength region.[9] Detection at 210 nm is expected to provide good sensitivity for this compound. |

| Injection Volume | 10 µL | A standard injection volume that balances sensitivity with the potential for column overload. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

A Rigorous Validation Protocol: Ensuring Trustworthy Results

The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose. The following protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to establish the reliability of the proposed HPLC method.[10]

Experimental Workflow for HPLC Method Validation

Caption: A flowchart illustrating the key stages of the HPLC method validation process.

Step-by-Step Validation Procedures

1. Specificity:

-

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

-

Procedure:

-

Inject a blank solution (diluent) to ensure no interfering peaks at the retention time of the analyte.

-

Inject a solution of the this compound standard.

-

Inject a sample solution.

-

If available, inject solutions of known related substances or impurities.

-

Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on a sample of this compound.[5][11] Analyze the stressed samples to ensure that the degradation products do not co-elute with the main peak.

-

-

Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, impurities, or degradation products. Peak purity analysis using a photodiode array (PDA) detector can further confirm specificity.

2. Linearity:

-

Objective: To establish that the analytical procedure's response is directly proportional to the concentration of the analyte within a given range.

-

Procedure:

-

Prepare a series of at least five standard solutions of this compound covering the expected working range (e.g., 50% to 150% of the target concentration).

-

Inject each standard solution in triplicate.

-

Plot a graph of the mean peak area against the concentration.

-

-

Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy:

-

Objective: To determine the closeness of the test results obtained by the method to the true value.

-

Procedure:

-

Perform recovery studies by spiking a placebo (if applicable) or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

-

Prepare three replicates for each concentration level.

-

Analyze the spiked samples and calculate the percentage recovery.

-

-

Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.

4. Precision:

-

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

-

Procedure:

-

Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

-

Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

-

-

Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

-

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Procedure:

-

Based on Signal-to-Noise Ratio: Analyze a series of diluted standard solutions and determine the concentrations that give a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

-

Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

-

-

Acceptance Criteria: The determined LOD and LOQ should be reported. For an assay method, it is important to demonstrate that the LOQ is sufficiently low for its intended purpose.

6. Robustness:

-

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

-

Procedure:

-

Introduce small variations to the method parameters, one at a time, such as:

-

Mobile phase composition (e.g., ±2% organic phase).

-

pH of the mobile phase (e.g., ±0.2 units).

-

Column temperature (e.g., ±5 °C).

-

Flow rate (e.g., ±0.1 mL/min).

-

-

Analyze a standard solution under each of the modified conditions and evaluate the impact on the results (e.g., retention time, peak area, and tailing factor).

-

-

Acceptance Criteria: The system suitability parameters should remain within the acceptable limits, and the assay results should not be significantly affected by the variations.

Comparative Analysis: HPLC vs. Alternative Methods

While the validated HPLC method provides a robust solution for the assay of this compound, it is essential to understand its position relative to other analytical techniques.

| Feature | HPLC-UV | Gas Chromatography (GC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Separation of volatile compounds in the gas phase. | Separation by HPLC followed by detection based on mass-to-charge ratio. |

| Sample Volatility | Not required. | Analyte must be volatile or made volatile through derivatization. This compound may require derivatization.[12][13][14] | Not required. |

| Sensitivity | Good | Good, can be very high with specific detectors. | Excellent, typically higher than HPLC-UV.[15][16] |

| Specificity | Good, but can be limited by co-eluting compounds with similar UV spectra. | Excellent, based on unique retention times. | Excellent, provides structural information through fragmentation patterns, leading to high confidence in identification.[15][16][17] |

| Instrumentation Cost | Moderate | Moderate | High |

| Operational Complexity | Relatively straightforward. | Can be more complex, especially with derivatization. | More complex than HPLC-UV, requires specialized expertise. |

| Throughput | High | Moderate to high. | Moderate. |

Rationale for Choosing HPLC-UV

For routine quality control and assay purposes, the proposed RP-HPLC-UV method offers the optimal balance of performance, cost, and ease of use. Its high precision, accuracy, and robustness, once validated, make it a reliable workhorse for the quantitative analysis of this compound.

Gas Chromatography (GC) , while a powerful technique, often requires derivatization for non-volatile or polar analytes like carboxylic acids to improve their volatility and chromatographic behavior.[12][18] This additional sample preparation step can introduce variability and increase analysis time.

Liquid Chromatography-Mass Spectrometry (LC-MS) provides superior sensitivity and specificity and is an invaluable tool for impurity profiling and structural elucidation.[15][16][19][20] However, for a straightforward assay of the main component, the higher cost and complexity of LC-MS instrumentation may not be justified.

Conclusion

The detailed RP-HPLC method and its comprehensive validation protocol presented in this guide provide a robust framework for the accurate and precise assay of this compound. The method's reliance on standard instrumentation and its straightforward procedure make it readily implementable in most analytical laboratories. While alternative techniques like GC and LC-MS have their specific advantages, the validated HPLC-UV method stands out as the most practical and efficient choice for routine quality control applications, ensuring the integrity of this important chemical intermediate.

References

-

A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. National Institutes of Health. [Link]

-

Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health. [Link]

-

Gas chromatographic determination of acetic acid in industrial atmosphere and waste water. PubMed. [Link]

-

Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. ResearchGate. [Link]

-

Gas Chromatography. ACS Publications. [Link]

-

Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate. [Link]

-

Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. [Link]

-

ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

-

Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent. [Link]

-

A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. PubMed. [Link]

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

-

Study on Gas Chromatography Retention Time Variation of Acetic Acid Combined with Quantum Chemical Calculation. ResearchGate. [Link]

-

Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. ACS Publications. [Link]

-

A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. ResearchGate. [Link]

-

Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. OSTI.GOV. [Link]

-

A Stability Indicating HPLC Method for the Determination of Meloxicam in Bulk and Commercial Formulations. ResearchGate. [Link]

-

Development of a GC Method for the Quantification of Short Chain Carboxylic Acids in Aqueous Solution. Diva-Portal.org. [Link]

-

Recorded absorption spectra at 25°C, for acetic acid aqueous solutions.... ResearchGate. [Link]

-

RP-HPLC Separation of Acetic and Trifluoroacetic Acids Using Mobile Phase with Ion Interaction Reagent and Without Buffer. Chem. Anal. (Warsaw). [Link]

-

Gas chromatography for in situ analysis of a cometary nucleus: characterization and optimization of diphenyl/dimethylpolysiloxane stationary phases. Laboratoire Interuniversitaire des Systèmes Atmosphériques. [Link]

- Preparation method of phenylacetic acid.

-

This compound. PubChem. [Link]

-

This compound. gsrs. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | C10H12O2 | CID 19840115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. ijtsrd.com [ijtsrd.com]

- 6. jchr.org [jchr.org]

- 7. agilent.com [agilent.com]

- 8. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Gas chromatographic determination of acetic acid in industrial atmosphere and waste water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. diva-portal.org [diva-portal.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]

A Guide to the Synthesis of 2-(2,6-Dimethylphenyl)acetic Acid: A Comparative Analysis of Reagents and Pathways

Introduction

2-(2,6-Dimethylphenyl)acetic acid is a critical intermediate in the chemical industry, primarily serving as a precursor for the synthesis of bioactive compounds used in crop protection.[1][2] Its molecular structure lends itself to the creation of potent insecticidal, acaricidal, and herbicidal agents.[1][2] The economic viability and environmental impact of producing these agrochemicals are heavily dependent on the efficiency and elegance of the synthetic route to this key building block.

However, the synthesis of this compound is not without its challenges. Steric hindrance from the two ortho-methyl groups can impede reactivity, and several known methods suffer from unsatisfactory yields or rely on expensive and sensitive reagents, such as palladium catalysts.[1][2] The use of such catalysts on an industrial scale introduces economic burdens and stringent requirements for removing heavy metal residues from the final product.[1]

This guide provides an in-depth comparison of the primary synthetic strategies for this compound. We will dissect a robust, palladium-free pathway, explore alternative reagents for key transformations, and contrast this with catalytic carbonylation approaches. The focus is on providing researchers and process chemists with the causal logic behind experimental choices, supported by detailed protocols and comparative data to inform decisions based on yield, cost, safety, and scalability.

Section 1: The Grignard Pathway: A Robust, Palladium-Free Approach

One of the most reliable and economically feasible methods for synthesizing this compound avoids the use of precious metal catalysts. This multi-step process begins with an accessible starting material, 2,6-dimethylbromobenzene, and proceeds through a series of well-established, high-yielding transformations.[1][2]

The overall strategy involves building the acetic acid side chain in a stepwise fashion: first by creating a functional handle (an aldehyde), which is then converted to a benzyl halide, followed by a nucleophilic substitution with a cyanide source to introduce the final carbon atom, and concluding with hydrolysis.

Overall Synthetic Workflow

The sequence of reactions is outlined below. Each step represents a distinct transformation with its own set of optimal conditions and reagents.

Caption: The multi-step synthesis of this compound via the Grignard pathway.

Mechanistic Considerations and Experimental Choices

Step 1 & 2: Grignard Reagent Formation and Formylation The synthesis begins with the formation of a Grignard reagent from 2,6-dimethylbromobenzene and magnesium turnings.[2] This organometallic intermediate is a powerful nucleophile. The subsequent reaction with a formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde functionality.[1] The choice of a formamide over other one-carbon electrophiles like paraformaldehyde is critical for safety and purity. Reacting Grignard reagents with paraformaldehyde can lead to the formation of benzyl alcohols that are difficult to purify completely, posing a risk of forming the highly carcinogenic bis(chloromethyl) ether in the subsequent chlorination step.[1][2]

Step 3 & 4: Reduction and Halogenation (Activation) The resulting 2,6-dimethylbenzaldehyde is hydrogenated to the corresponding benzyl alcohol.[1][2] This alcohol is a poor leaving group for nucleophilic substitution. Therefore, it must be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved by reacting the alcohol with a halogenating agent (e.g., thionyl chloride or hydrochloric acid) to form the 2,6-dimethylbenzyl halide.

Step 5: Cyanation This is a crucial carbon-carbon bond-forming step. The 2,6-dimethylbenzyl halide is reacted with an inorganic cyanide, typically sodium cyanide or potassium cyanide, to yield 2,6-dimethylphenylacetonitrile.[1] This reaction is often performed in a two-phase system (e.g., toluene and water) and is significantly accelerated by the use of a phase-transfer catalyst, which will be discussed in detail in Section 2.

Step 6: Hydrolysis The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. As we will explore in Section 2, the choice of reagents and conditions for this step dramatically impacts reaction time, yield, and product purity.[3]

Experimental Protocol: Grignard Pathway

The following is a representative, multi-step protocol synthesized from patent literature.[1][2] Researchers should adapt it based on their specific laboratory conditions and safety protocols.

-

Grignard Formation & Formylation: Magnesium turnings (1.1 eq) are placed in a dry flask under an inert atmosphere (Argon or Nitrogen). A solution of 2,6-dimethylbromobenzene (1.0 eq) in anhydrous THF is added to initiate the reaction. Once the Grignard reagent is formed, it is added to a solution of N,N-dimethylformamide (1.2 eq) in THF at a controlled temperature. The reaction is quenched with an acidic aqueous solution to yield 2,6-dimethylbenzaldehyde.

-

Reduction: The crude 2,6-dimethylbenzaldehyde is dissolved in a suitable solvent (e.g., methanol) and reduced to 2,6-dimethylbenzyl alcohol using a reducing agent like sodium borohydride.

-

Chlorination: The benzyl alcohol is converted to 2,6-dimethylbenzyl chloride. This can be achieved by reacting it with thionyl chloride or concentrated hydrochloric acid.

-

Cyanation: 2-(Chloromethyl)-1,3-dimethylbenzene is dissolved in toluene. A phase-transfer catalyst (e.g., Aliquat 336, ~2 mol%) and water are added. The mixture is heated to 65-80°C, and a solution of sodium cyanide (1.1 eq) in water is added dropwise with vigorous stirring. The reaction is monitored until completion (typically 12-16 hours).

-

Hydrolysis: The resulting 2,6-dimethylphenylacetonitrile is hydrolyzed to the final product. An effective method involves heating the nitrile with a mixture of sodium hydroxide, water, and n-butanol at temperatures between 110-130°C for 2-6 hours.[3] After cooling, the mixture is acidified with an acid like HCl to precipitate the this compound.

Performance Data

| Step | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |

| Grignard/Formylation | Mg, 2,6-dimethylbromobenzene, DMF | High | Avoids palladium; uses common reagents. | Moisture-sensitive Grignard reaction. |

| Reduction | NaBH₄ or H₂/Catalyst | Very High | Standard, well-understood reaction. | Requires handling of reducing agents. |

| Halogenation | SOCl₂ or HCl | High | Efficient conversion to activated intermediate. | Generates corrosive byproducts. |

| Cyanation | NaCN, Phase-Transfer Catalyst | Good to High | Effective C-C bond formation. | Use of highly toxic cyanide salts. |

| Hydrolysis | NaOH, n-butanol, H₂O | >97%[3] | Fast, high purity, avoids high pressure.[3] | Requires careful temperature control. |

Section 2: Optimizing Key Transformations: A Closer Look at Reagents

The overall yield and efficiency of the Grignard pathway hinge on the performance of its key steps. Thoughtful selection of reagents and catalysts can lead to significant improvements in reaction time, purity, and safety.

The Cyanation Step: The Power of Phase-Transfer Catalysis

The reaction of an organic benzyl halide with an inorganic salt like sodium cyanide presents a classic challenge: the reactants are soluble in different, immiscible phases (organic and aqueous). Without intervention, the reaction is slow as it can only occur at the limited interface between the two liquids.

Phase-Transfer Catalysis (PTC) elegantly solves this problem. A catalyst, typically a quaternary ammonium salt like Aliquat 336 (tricaprylylmethylammonium chloride), facilitates the transport of the cyanide anion from the aqueous phase into the organic phase.

Caption: Conceptual workflow for a one-step Palladium-Catalyzed Carbonylation.

Advantages and Disadvantages

The primary advantage of a catalytic carbonylation approach is the potential to significantly shorten the synthetic sequence compared to the multi-step Grignard pathway.

However, this strategy is fraught with challenges that have largely prevented its widespread industrial adoption for this specific target molecule:

-